Ethyl 3-amino-5-hydroxybenzoate
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Overview
Description
Ethyl 3-amino-5-hydroxybenzoate is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, where the ethyl ester is substituted with an amino group at the 3-position and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-5-hydroxybenzoate typically involves the esterification of 3-amino-5-hydroxybenzoic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for acylation or sulfonation reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Acylated or sulfonated derivatives.
Scientific Research Applications
Ethyl 3-amino-5-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-hydroxybenzoate involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms and neutralize free radicals.
Comparison with Similar Compounds
Ethyl 3-amino-5-hydroxybenzoate can be compared with other similar compounds such as:
3-amino-5-hydroxybenzoic acid: The parent compound without the ethyl ester group.
Ethyl 3-hydroxybenzoate: Lacks the amino group, affecting its reactivity and applications.
Ethyl 3-amino-4-hydroxybenzoate: The hydroxyl group is at a different position, leading to different chemical properties and reactivity.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Biological Activity
Ethyl 3-amino-5-hydroxybenzoate, also known as ethyl 3-amino-5-hydroxybenzoic acid (EHBA), is a compound of considerable interest due to its biological activities, particularly in the realms of antibiotic and antitumor properties. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is an ester derivative of 3-amino-5-hydroxybenzoic acid. Its molecular structure can be represented as follows:
- Chemical Formula : C₉H₉N₁O₃
- Molecular Weight : 179.17 g/mol
The compound features a hydroxyl group (-OH) and an amino group (-NH₂) attached to a benzoic acid moiety, which contributes to its biological activity.
Biosynthesis Pathway
The biosynthesis of this compound is linked to the aminoshikimate pathway, which is crucial for the production of various natural products, including antibiotics. The pathway involves several enzymatic steps leading to the formation of 3-amino-5-hydroxybenzoic acid (AHBA), a precursor for this compound. Key enzymes in this pathway include:
- AHBA Synthase : Catalyzes the final step in AHBA biosynthesis.
- Kanosamine Formation Enzymes : Recruit nitrogenous precursors from other metabolic pathways .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial strains. Research has shown that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Antitumor Activity
In addition to its antibacterial properties, this compound has been investigated for its potential antitumor effects. Studies have indicated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to activate caspase pathways, leading to programmed cell death.
Case Study: Antitumor Effects
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in:
- Reduction in Cell Viability : Approximately 50% reduction at a concentration of 50 µg/mL after 48 hours.
- Caspase Activation : Increased levels of caspase-3 and caspase-9 were observed, indicating activation of apoptotic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial metabolism and tumor cell proliferation.
- Oxidative Stress Induction : It can generate reactive oxygen species (ROS), leading to oxidative stress in cells.
- Gene Expression Modulation : this compound has been shown to affect the expression of genes related to apoptosis and cell cycle regulation .
Properties
IUPAC Name |
ethyl 3-amino-5-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,11H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGIEGAPCORAGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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